Furan-3-yl vs. Furan-2-yl Regioisomeric Attachment in Piperazine-Pyridazine Scaffolds
The target compound possesses a furan-3-yl methanone group, whereas the closely related analog (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS not available) bears a furan-2-yl attachment . This regioisomeric difference alters the spatial orientation of the carbonyl oxygen, which is critical for hydrogen bond formation with target proteins. In the dCTPase inhibitor series, even minor modifications to the piperazine N-substituent resulted in thermal stability shift (ΔTm) differences of up to 6°C, reflecting substantial changes in target engagement [1]. Although direct ΔTm data for these specific regioisomers are not available, the class-level precedent strongly suggests that the 3-yl configuration provides a distinct pharmacophoric geometry that cannot be replicated by the 2-yl isomer.
| Evidence Dimension | Regioisomeric attachment of furan ring (3-yl vs. 2-yl) and its impact on target binding |
|---|---|
| Target Compound Data | Furan-3-yl methanone attachment; specific binding geometry |
| Comparator Or Baseline | Furan-2-yl methanone analog; different carbonyl vector orientation |
| Quantified Difference | Class-level ΔTm shifts up to 6°C observed for similar modifications in dCTPase series [1] |
| Conditions | Class inference from dCTPase thermal shift assay (J. Med. Chem. 2017) |
Why This Matters
Procurement decisions must account for the regioisomeric form, as even a single bond shift can alter target binding and produce divergent biological outcomes.
- [1] Llona-Minguez, S., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(10), 4279-4292. View Source
